Cas no 1443348-50-2 (1-(3-methylbutoxy)-4-methylsulfanylbenzene)
1-(3-methylbutoxy)-4-methylsulfanylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(3-methylbutoxy)-4-methylsulfanylbenzene
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- MDL: MFCD22373594
- Inchi: 1S/C12H18OS/c1-10(2)8-9-13-11-4-6-12(14-3)7-5-11/h4-7,10H,8-9H2,1-3H3
- InChI Key: CRKMTWNREBANRE-UHFFFAOYSA-N
- SMILES: C1(OCCC(C)C)=CC=C(SC)C=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
1-(3-methylbutoxy)-4-methylsulfanylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB435404-1 g |
Methyl 4-iso-pentoxyphenyl sulfide |
1443348-50-2 | 1g |
€610.80 | 2023-06-16 | ||
| abcr | AB435404-5 g |
Methyl 4-iso-pentoxyphenyl sulfide |
1443348-50-2 | 5g |
€1373.40 | 2023-06-16 | ||
| Fluorochem | 393270-1g |
Methyl 4-iso-pentoxyphenyl sulfide |
1443348-50-2 | 97.0% | 1g |
£513.00 | 2023-04-30 | |
| Fluorochem | 393270-5g |
Methyl 4-iso-pentoxyphenyl sulfide |
1443348-50-2 | 97.0% | 5g |
£1276.00 | 2023-04-30 | |
| Fluorochem | 393270-25g |
Methyl 4-iso-pentoxyphenyl sulfide |
1443348-50-2 | 97.0% | 25g |
£2976.00 | 2023-04-30 | |
| abcr | AB435404-1g |
Methyl 4-iso-pentoxyphenyl sulfide; . |
1443348-50-2 | 1g |
€1621.70 | 2025-02-15 | ||
| abcr | AB435404-5g |
Methyl 4-iso-pentoxyphenyl sulfide |
1443348-50-2 | 5g |
€1373.40 | 2023-09-04 |
1-(3-methylbutoxy)-4-methylsulfanylbenzene Suppliers
1-(3-methylbutoxy)-4-methylsulfanylbenzene Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 1-(3-methylbutoxy)-4-methylsulfanylbenzene
1-(3-Methylbutoxy)-4-Methylsulfanylbenzene: An Overview of Its Structure, Properties, and Applications
1-(3-Methylbutoxy)-4-methylsulfanylbenzene (CAS No. 1443348-50-2) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its aromatic ring substituted with a methylsulfanyl group and a 3-methylbutoxy group, which contribute to its distinct chemical properties and reactivity.
The molecular formula of 1-(3-methylbutoxy)-4-methylsulfanylbenzene is C12H18OS, with a molecular weight of approximately 206.33 g/mol. The compound's structure can be visualized as a benzene ring with a methylsulfanyl group (-SCH3) at the para position (4-position) and a 3-methylbutoxy group (-OCH2CH(CH3)2) at the ortho position (1-position). This arrangement of functional groups imparts specific physical and chemical properties to the molecule, making it an interesting subject for both academic research and industrial applications.
In terms of physical properties, 1-(3-methylbutoxy)-4-methylsulfanylbenzene is typically a colorless to pale yellow liquid at room temperature. It has a characteristic odor and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. The compound's boiling point is around 250°C at atmospheric pressure, and it exhibits moderate stability under standard laboratory conditions. However, it is important to note that the compound should be stored in a cool, dry place to prevent degradation.
The chemical reactivity of 1-(3-methylbutoxy)-4-methylsulfanylbenzene is influenced by the presence of the methylsulfanyl and 3-methylbutoxy groups. The methylsulfanyl group can participate in various sulfur-based reactions, such as oxidation to form sulfoxides or sulfones. The 3-methylbutoxy group can undergo ether cleavage under acidic conditions or participate in substitution reactions. These reactivities make the compound a valuable intermediate in synthetic chemistry, particularly in the development of more complex molecules for pharmaceutical and materials applications.
In the pharmaceutical industry, 1-(3-methylbutoxy)-4-methylsulfanylbenzene has shown promise as a starting material for the synthesis of bioactive compounds. Recent studies have explored its potential as a precursor for the development of new drugs targeting various diseases. For instance, researchers have investigated its use in the synthesis of compounds with anti-inflammatory and analgesic properties. The unique combination of functional groups in this molecule allows for the introduction of additional pharmacophores through targeted chemical modifications.
Beyond pharmaceutical applications, 1-(3-methylbutoxy)-4-methylsulfanylbenzene has also been studied for its potential use in materials science. Its aromatic structure and functional groups make it suitable for the synthesis of polymers with specific properties, such as enhanced thermal stability or improved mechanical strength. Additionally, the compound's ability to undergo controlled reactions makes it an attractive candidate for the development of functional materials with tailored properties for various applications.
The environmental impact of 1-(3-methylbutoxy)-4-methylsulfanylbenzene is another important consideration. While there is limited data on its environmental fate and toxicity, preliminary studies suggest that it may have low aquatic toxicity. However, further research is needed to fully understand its environmental behavior and potential risks. Responsible handling and disposal practices are recommended to minimize any potential environmental impact.
In conclusion, 1-(3-methylbutoxy)-4-methylsulfanylbenzene (CAS No. 1443348-50-2) is a versatile organic compound with unique structural features that make it valuable for both academic research and industrial applications. Its chemical properties and reactivity offer opportunities for the development of new pharmaceuticals and advanced materials. As research in this area continues to advance, it is likely that new applications and insights will emerge, further highlighting the importance of this compound in modern chemistry.
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